molecular formula C10H5Cl3N2O B4240806 4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3-one CAS No. 41931-12-8

4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3-one

Cat. No.: B4240806
CAS No.: 41931-12-8
M. Wt: 275.5 g/mol
InChI Key: RNZDHRPODURSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-(2-chlorophenyl)-3(2H)-pyridazinone is a chemical compound with a complex structure that includes multiple chlorine atoms and a pyridazinone ring

Preparation Methods

The synthesis of 4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3-one typically involves multiple steps, starting with the preparation of the pyridazinone ring and subsequent chlorination. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,5-Dichloro-2-(2-chlorophenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,5-Dichloro-2-(2-chlorophenyl)-3(2H)-pyridazinone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: It may be investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. The exact mechanism of action depends on the specific context and application of the compound.

Comparison with Similar Compounds

4,5-Dichloro-2-(2-chlorophenyl)-3(2H)-pyridazinone can be compared with other similar compounds, such as:

    2,4-Dichlorophenol: This compound has a similar structure but lacks the pyridazinone ring, making it less complex and potentially less versatile in its applications.

    3,5-Dichloro-2-(2-chlorophenyl)-pyridazine: This compound has a similar structure but with different positions of the chlorine atoms, which may affect its reactivity and applications.

The uniqueness of 4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3-one lies in its specific structure, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

4,5-dichloro-2-(2-chlorophenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2O/c11-6-3-1-2-4-8(6)15-10(16)9(13)7(12)5-14-15/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZDHRPODURSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=C(C=N2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388112
Record name 4,5-dichloro-2-(2-chlorophenyl)pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41931-12-8
Record name 4,5-Dichloro-2-(2-chlorophenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41931-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-dichloro-2-(2-chlorophenyl)pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3-one
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3-one
Reactant of Route 3
Reactant of Route 3
4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3-one
Reactant of Route 4
Reactant of Route 4
4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3-one
Reactant of Route 5
Reactant of Route 5
4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3-one
Reactant of Route 6
Reactant of Route 6
4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.